3-Ethynyl-2-fluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethynyl-2-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-2-6-4-3-5-7(10)8(6)9/h1,3-5H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYLSPDWOMYSNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethynyl 2 Fluoroaniline and Its Analogues
Direct Synthesis Strategies of 3-Ethynyl-2-fluoroaniline
Direct and efficient synthesis of specifically substituted fluoroanilines like this compound is often achieved through multi-step pathways that construct the molecule from carefully chosen precursors.
Reported Synthetic Pathways
While specific literature detailing the synthesis of this compound is not widespread, the synthetic route for the closely related isomer, 3-ethynyl-4-fluoroaniline (B1315292), is well-documented and provides a clear blueprint. A patented method outlines a three-step process starting from 3-bromo-4-fluoronitrobenzene (B1266112). google.com
This process involves:
Sonogashira Coupling: The initial step is a palladium-catalyzed Sonogashira coupling of 3-bromo-4-fluoronitrobenzene with a protected alkyne, trimethylsilylacetylene (B32187). This reaction is carried out in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a copper(I) iodide co-catalyst. google.com The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions.
Nitro Group Reduction: The nitro group of the resulting intermediate, 4-fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene, is then reduced to an amine. This transformation is typically achieved using reducing agents like iron powder in the presence of an acid. google.com
Deprotection: The final step involves the removal of the trimethylsilyl protecting group from the alkyne. This is accomplished under basic conditions, for instance, by using potassium hydroxide (B78521) in methanol, to yield the final product, 3-ethynyl-4-fluoroaniline. google.com
This pathway highlights a common and effective strategy for constructing ethynyl-fluoroaniline scaffolds.
Table 1: Synthetic Pathway for 3-ethynyl-4-fluoroaniline (Analogue) This table is based on the methodology reported in patent CN102898315B. google.com
| Step | Starting Material | Reagents | Product | Yield |
| 1. Ethynylation | 3-Bromo-4-fluoronitrobenzene | Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Triethylamine | ((2-Fluoro-5-nitrophenyl)ethynyl)trimethylsilane | 95% |
| 2. Reduction | ((2-Fluoro-5-nitrophenyl)ethynyl)trimethylsilane | Iron powder, Hydrochloric acid, Methanol | 4-Fluoro-3-((trimethylsilyl)ethynyl)aniline | 87% |
| 3. Deprotection | 4-Fluoro-3-((trimethylsilyl)ethynyl)aniline | Potassium hydroxide, Methanol | 3-Ethynyl-4-fluoroaniline | 88% |
Considerations for Enantioselective Synthesis
The this compound molecule itself is achiral. Therefore, enantioselective synthesis becomes relevant when the molecule is used as a scaffold to create a chiral center in a subsequent reaction. A prominent example is the synthesis of chiral propargylamines.
The most common method for this is the A³ (Aldehyde-Alkyne-Amine) coupling reaction. organic-chemistry.orgmdpi.com This is a one-pot, three-component reaction where an aldehyde, an alkyne, and an amine react to form a propargylamine (B41283). organic-chemistry.orgorganic-chemistry.org To achieve enantioselectivity, a chiral catalyst is employed, typically a copper(I) salt combined with a chiral ligand such as a PyBox (pybox-diPh) or Quinap derivative. organic-chemistry.orgmdpi.comorganic-chemistry.org In this context, this compound could serve as the amine component, reacting with an aldehyde and another alkyne to produce a chiral propargylamine with the fluoroaniline (B8554772) moiety. The choice of the chiral ligand is crucial for directing the stereochemical outcome of the reaction. mdpi.comthieme-connect.com
Precursor-Based Approaches to Fluoroanilines with Ethynyl (B1212043) Functionality
Constructing the target molecule can be approached by either introducing the ethynyl group onto a pre-existing fluoroaniline ring or by adding the fluorine atom to an ethynylaniline precursor.
Synthesis via Fluoroaniline Derivatives
This is the most prevalent strategy, primarily relying on the Sonogashira cross-coupling reaction. wikipedia.orgnih.gov The general approach involves coupling a halo-substituted fluoroaniline with a terminal alkyne.
To synthesize this compound, a suitable starting material would be a 3-halo-2-fluoroaniline, such as 3-bromo-2-fluoroaniline (B1289246) or 3-iodo-2-fluoroaniline. The reaction involves a palladium(0) catalyst and a copper(I) co-catalyst in a basic medium. organic-chemistry.org The alkyne source is often a protected alkyne like trimethylsilylacetylene to ensure a clean reaction, followed by a deprotection step. google.comresearchgate.net The reactivity of the aryl halide is a key consideration, with the order of reactivity being I > Br > Cl. wikipedia.org
Table 2: Key Components for Sonogashira Coupling of Fluoroaniline Derivatives
| Component | Function | Examples |
| Aryl Halide | Fluoroaniline precursor | 3-Bromo-2-fluoroaniline, 3-Iodo-2-fluoroaniline |
| Alkyne | Ethynyl group source | Trimethylsilylacetylene, Phenylacetylene |
| Palladium Catalyst | Primary catalyst for C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.orgnih.gov |
| Copper(I) Co-catalyst | Activates the alkyne | Copper(I) iodide (CuI) wikipedia.orgorganic-chemistry.org |
| Base | Neutralizes HX byproduct, promotes catalysis | Triethylamine, Diethylamine, K₂CO₃ wikipedia.orgthieme-connect.de |
| Solvent | Reaction medium | Triethylamine, DMF, Toluene wikipedia.orgthieme-connect.deacs.org |
Synthesis via Ethynylaniline Derivatives
An alternative, though less common, strategy is the introduction of the fluorine atom onto an existing ethynylaniline precursor, such as 3-ethynylaniline (B136080). This typically involves electrophilic fluorination. alfa-chemistry.com
This approach utilizes powerful electrophilic fluorinating reagents, with N-fluoro-reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborates)) being a prominent example. alfa-chemistry.comnih.gov The primary challenge in this method is controlling the regioselectivity. The substitution pattern on the aromatic ring is directed by the existing functional groups. In 3-ethynylaniline, the amino group is a strong ortho-, para-director, while the ethynyl group is a meta-director. This can lead to a mixture of fluorinated isomers, potentially complicating the isolation of the desired this compound. The reaction conditions, particularly the solvent, can influence the ratio of ortho to para substitution. google.com
Catalytic Approaches in Ethynyl-Fluoroaniline Synthesis
The cornerstone of modern ethynyl-fluoroaniline synthesis is the palladium-catalyzed Sonogashira cross-coupling reaction. wikipedia.orgnih.gov The efficiency and mild conditions of this reaction have made it indispensable for forming C(sp²)-C(sp) bonds. wikipedia.orgresearchgate.net
The catalytic system classically involves two main components: a palladium(0) complex and a copper(I) salt. organic-chemistry.org The generally accepted mechanism involves a palladium cycle and a copper cycle. The palladium cycle includes the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation from the copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. thieme-connect.de
A variety of palladium sources and ligands can be used to optimize the reaction. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]. libretexts.orgnih.gov The choice of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or tri(o-tolyl)phosphine (P(o-Tol)₃), can influence the reaction's regioselectivity and yield. acs.org More advanced systems use N-heterocyclic carbene (NHC) or nitrogen-based ligands to create more stable and active catalysts. libretexts.org While the copper(I) co-catalyst, typically CuI, increases the reaction rate, its presence can sometimes lead to the formation of undesired alkyne homocoupling byproducts. wikipedia.org This has led to the development of copper-free Sonogashira protocols, which are particularly useful in the synthesis of complex molecules where copper sensitivity is a concern. wikipedia.orgorganic-chemistry.org
Table 3: Common Catalytic Systems for Sonogashira Coupling
| Palladium Source | Ligand(s) | Co-catalyst | Typical Substrates |
| Pd(PPh₃)₄ | Triphenylphosphine | CuI | Aryl iodides, Aryl bromides libretexts.orgacs.org |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | CuI | Aryl iodides, Aryl bromides nih.govrsc.org |
| Pd₂(dba)₃ | Bidentate phosphines (e.g., BINAP, Xantphos) | None (or CuI) | Aryl bromides, Aryl chlorides thieme-connect.dersc.org |
| Pd(OAc)₂ | N-Heterocyclic Carbenes (NHCs) | CuI or None | Aryl bromides libretexts.org |
| PdCl₂(dppf) | dppf | CuI | Aryl halides wikipedia.org |
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira reaction, are fundamental to the synthesis of this compound and its analogs. researchgate.netmdpi.comorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, facilitated by a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org
A notable application of this methodology is in the preparation of 3-ethynyl-4-fluoroaniline from 3-bromo-4-fluoronitrobenzene. google.com This process utilizes tetrakis(triphenylphosphine)palladium(0) as the catalyst and involves the coupling with trimethylsilylacetylene, followed by reduction of the nitro group and subsequent desilylation to yield the final product. google.com The use of a palladium catalyst in conjunction with a copper(I) iodide co-catalyst is reported to enhance the activity of the starting material. google.com
The Sonogashira coupling is versatile and has been adapted for various substrates. For instance, it has been used to couple terminal alkynes with aryl iodides and bromides to produce 1,2-disubstituted alkynes in high yields. researchgate.net Research has also demonstrated the successful palladium-catalyzed Sonogashira coupling of terminal alkynes with fluoroarenes in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS), yielding internal alkynes. organic-chemistry.org Furthermore, palladium-catalyzed aminocarbonylation of alkynols offers a direct route to substituted itaconimides, showcasing the broad utility of palladium catalysis in generating complex heterocyclic structures from alkynyl precursors. nih.gov
Recent advancements have focused on developing more efficient and milder reaction conditions. For example, palladium complexes with specific phosphine ligands have been shown to catalyze Sonogashira reactions at room temperature. organic-chemistry.org The development of heterogeneous catalysts, such as palladium anchored on nanosized MCM-41, has also been explored to facilitate catalyst recovery and reuse, a key aspect of sustainable chemistry. mdpi.com
| Starting Material | Alkyne Source | Catalyst System | Product | Key Features | Reference |
| 3-Bromo-4-fluoronitrobenzene | Trimethylsilylacetylene | Pd(PPh3)4, CuI | 3-Ethynyl-4-fluoroaniline | Multi-step synthesis involving coupling, reduction, and desilylation. | google.com |
| Aryl/Vinyl Halides | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst | Aryl/Vinyl Alkynes | Classic Sonogashira coupling for C(sp²)-C(sp) bond formation. | researchgate.netorganic-chemistry.org |
| Fluoroarenes | Terminal Alkynes | Pd catalyst, LiHMDS | Internal Alkynes | Effective for coupling with less reactive fluoroarenes. | organic-chemistry.org |
| Alkynols | N-Nucleophiles, CO | Pd catalyst, Ligand L11 | Itaconimides | Domino aminocarbonylation for heterocyclic synthesis. | nih.gov |
| Aryl Halides | Terminal Alkynes | Nanosized MCM-41-Pd | Coupling Products | Heterogeneous catalysis for improved sustainability. | mdpi.com |
Copper-Catalyzed Reactions
Copper catalysis provides a valuable alternative and is often used in conjunction with or as a primary catalyst for the synthesis of ethynylated anilines. Copper(I) salts are particularly effective in activating terminal alkynes for nucleophilic attack. nih.govmdpi.com
The A3 (aldehyde-alkyne-amine) coupling reaction is a prominent example of a copper-catalyzed multicomponent reaction that yields propargylamines. nih.govmdpi.comresearchgate.netencyclopedia.pubrsc.org This reaction involves the in-situ formation of an imine from an aldehyde and an amine, which then reacts with a copper acetylide generated from a terminal alkyne. nih.govencyclopedia.pub The versatility of this reaction allows for the synthesis of a diverse library of molecules, including those with biphenylacetylene and dihydroisoquinoline scaffolds. rsc.org Solvent-free conditions and the use of readily available copper iodide (CuI) as a catalyst make this an attractive green chemistry approach. rsc.org
Copper is also a key component in the Sonogashira reaction, where it acts as a co-catalyst with palladium. organic-chemistry.org However, palladium-free Sonogashira-type couplings catalyzed solely by copper have been developed. researchgate.net These reactions often utilize copper(I) iodide in the presence of a suitable ligand and base to couple aryl iodides with terminal alkynes. researchgate.netnih.gov For instance, the synthesis of 2-ethynylaniline (B1227618) derivatives has been achieved through the copper-catalyzed Sonogashira cross-coupling of o-iodoanilines with terminal alkynes. nih.gov
Furthermore, copper-catalyzed cyclization reactions of 2-ethynylaniline derivatives are employed to synthesize indoles. organic-chemistry.org These reactions can proceed under mild conditions, sometimes even in aqueous solvent mixtures. organic-chemistry.org
| Reaction Type | Starting Materials | Catalyst System | Product Type | Key Features | Reference |
| A3 Coupling | Aldehydes, Alkynes, Amines | Cu(I) salts (e.g., CuI, CuOTf) | Propargylamines | Multicomponent reaction, high atom economy. | nih.govmdpi.comresearchgate.netencyclopedia.pubrsc.org |
| Sonogashira-type Coupling | Aryl Iodides, Terminal Alkynes | CuI, Ligand (e.g., N-heterocyclic carbene) | Diaryl Acetylenes | Palladium-free alternative for C-C bond formation. | researchgate.netnih.gov |
| Cyclization | 2-Ethynylaniline derivatives | Cu(II) catalyst | Indoles | Synthesis of heterocyclic compounds. | organic-chemistry.org |
| Hydroamination | Internal Alkynes, Amines | Cu(OTf)2 | Amine derivatives | Regioselective addition of amines to alkynes. | researchgate.net |
Other Transition-Metal Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Beyond palladium and copper, other transition metals such as nickel, rhodium, and cobalt have been employed in catalytic reactions to form crucial carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, including aniline (B41778) derivatives. acs.orgmdpi.comnih.govnitrkl.ac.inmdpi.com
Nickel-catalyzed cross-coupling reactions are gaining prominence for forming carbon-heteroatom bonds. acs.org For example, nickel-catalyzed photoredox reactions using tert-butylamine (B42293) as a bifunctional additive have been developed for C-O and C-N bond formation with a wide range of nucleophiles. acs.org Nickel catalysis has also been successfully applied in the amination/cyclization of ynamide-nitriles with amines to produce functionalized 3-aminoindoles, where the tosyl group on the ynamide acts as a directing group to ensure high regioselectivity. acs.org
Rhodium and cobalt catalysts have been utilized in C-H activation and cyclization reactions. mdpi.com For instance, cobalt(III)-catalyzed indolization reactions of N-alkyl-N-arylhydrazines with alkynes have been reported. mdpi.com These reactions demonstrate the potential of earth-abundant metals in synthesizing heterocyclic structures. mdpi.com
Transition metal-catalyzed reactions involving radical processes have also emerged as a powerful tool. nitrkl.ac.in These reactions often tolerate a wide range of functional groups and can be performed under mild conditions. nitrkl.ac.in
The formation of carbon-heteroatom bonds is a fundamental process in organic synthesis. nih.gov Transition metal complexes can facilitate these transformations through various mechanisms, including reductive elimination from a metal center. nih.gov The choice of metal and ligands is crucial for controlling the reactivity and selectivity of these processes.
| Metal Catalyst | Reaction Type | Substrates | Product Type | Key Features | Reference |
| Nickel | Photoredox C-N/C-O Coupling | Aryl halides, phenols, amines | Aryl ethers, Aryl amines | Utilizes a cost-effective bifunctional additive. | acs.org |
| Nickel | Amination/Cyclization | Ynamide-nitriles, Amines | 3-Aminoindoles | High regioselectivity directed by a tosyl group. | acs.org |
| Cobalt | Indolization | N-alkyl-N-arylhydrazines, Alkynes | Indoles | Utilizes an earth-abundant metal catalyst. | mdpi.com |
| Rhodium | C-H Activation/Annulation | Benzocyclobutenols, Alkynes | Fused ring systems | Rearrangement of carbon skeletons. | nih.gov |
Green Chemistry and Sustainable Synthesis Methods for Ethynyl-Fluoroaniline Production
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for fine chemicals like ethynyl-fluoroanilines. The focus is on minimizing waste, using less hazardous substances, and improving energy efficiency. rsc.org
One key strategy is the use of alternative reaction media. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been successfully employed as a green solvent for the synthesis of 4-anilinoquinazoline (B1210976) derivatives. tbzmed.ac.ir This approach significantly reduced reaction times and increased yields compared to conventional methods using dimethylformamide. tbzmed.ac.ir Water has also been explored as a solvent for copper-catalyzed Sonogashira coupling reactions, offering an environmentally benign alternative. nih.gov
Solvent-free reaction conditions represent another important green approach. The copper-catalyzed A3 coupling reaction to produce propargylamines can be performed efficiently under solvent-free conditions, often requiring only a small amount of a readily available catalyst. rsc.org Similarly, the AYA (Aldehyde-Ynamide-Amine) and KYA (Ketone-Ynamide-Amine) multicomponent coupling reactions can be conducted at room temperature under solvent-free conditions or in a green solvent like ethyl acetate. rsc.org
The development of recyclable catalysts is also a cornerstone of sustainable synthesis. Heterogeneous catalysts, such as palladium supported on nanosized materials, allow for easy separation from the reaction mixture and can be reused multiple times without a significant loss of activity. mdpi.com The use of recoverable copper(II) carboxymethylcellulose as a catalyst for A3 coupling reactions under solvent-free conditions further exemplifies this trend. researchgate.net
Furthermore, one-pot, multicomponent reactions are inherently greener as they reduce the number of synthetic steps, minimize waste from purification processes, and save time and energy. mdpi.comencyclopedia.pubrsc.org The A3 coupling and related multicomponent reactions are prime examples of this efficient and sustainable synthetic strategy. mdpi.comencyclopedia.pub
| Green Chemistry Approach | Specific Method | Catalyst/Solvent | Key Advantages | Reference |
| Alternative Solvents | Deep Eutectic Solvent (DES) Synthesis | Choline chloride:urea | Reduced reaction time, increased yield, environmentally benign. | tbzmed.ac.ir |
| Alternative Solvents | Sonogashira Coupling in Water | CuI/3-Pphen | Avoids use of volatile organic solvents. | nih.gov |
| Solvent-Free Conditions | A3 Coupling | CuI | High atom economy, minimal waste, simple procedure. | rsc.org |
| Solvent-Free Conditions | AYA/KYA Coupling | Copper-based catalyst | Room temperature reaction, broad functional group tolerance. | rsc.org |
| Recyclable Catalysts | Heterogeneous Catalysis | Nanosized MCM-41-Pd | Catalyst can be recovered and reused. | mdpi.com |
| Recyclable Catalysts | Biopolymer-supported Catalyst | Copper(II) carboxymethylcellulose | Eco-friendly, recoverable catalyst for A3 coupling. | researchgate.net |
| One-Pot Multicomponent Reactions | A3 Coupling | Various metal salts (Cu, Ag, Au) | Increased molecular complexity in a single step, reduced waste. | mdpi.comencyclopedia.pub |
Chemical Reactivity and Transformations of 3 Ethynyl 2 Fluoroaniline
Reactions Involving the Aniline (B41778) Moiety
The aniline portion of the molecule, characterized by the amino group attached to the fluoro-substituted benzene (B151609) ring, undergoes reactions typical of aromatic amines. The electronic properties of the substituents—the electron-donating amino group and the electron-withdrawing fluorine and ethynyl (B1212043) groups—play a crucial role in modulating the reactivity of this moiety.
N-Functionalization Reactions
The nitrogen atom of the primary amino group in 3-ethynyl-2-fluoroaniline possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for various N-functionalization reactions, such as alkylation, arylation, and acylation, to form secondary or tertiary amines and amides, respectively. These reactions are fundamental in modifying the electronic and steric properties of the molecule for further synthetic applications.
The basicity of the aniline is a key factor in these transformations. The presence of the electron-withdrawing fluorine atom ortho to the amino group is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to aniline. flinders.edu.au This reduced basicity can influence the reaction conditions required for successful N-functionalization. For instance, stronger bases or more reactive electrophiles may be necessary.
Common N-functionalization strategies applicable to this substrate include:
N-Alkylation: Reaction with alkyl halides or other alkylating agents, often in the presence of a base to neutralize the acid byproduct. mdpi.com
N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates, provide a powerful method for forming N-aryl bonds. mdpi.comnih.gov
N-Acylation: Treatment with acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used to protect the amino group or to introduce a carbonyl functionality.
The table below summarizes common N-functionalization reactions applicable to aniline derivatives.
Table 1: Representative N-Functionalization Reactions
| Reaction Type | Reagents | Product Type |
|---|---|---|
| N-Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine |
| N-Arylation | Aryl Halide, Palladium Catalyst, Ligand, Base | N-Aryl Amine |
Electrophilic Aromatic Substitution on the Aniline Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. uomustansiriyah.edu.iq The reaction involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. uomustansiriyah.edu.iqtotal-synthesis.com The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic properties of the substituents already present.
In this compound, three substituents influence the position of further substitution:
Amino Group (-NH₂): A strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.
Fluoro Group (-F): A deactivating, ortho-, para-directing group. It is deactivating due to its inductive electron-withdrawing effect but directs ortho and para due to resonance effects.
Ethynyl Group (-C≡CH): A deactivating, meta-directing group due to its electron-withdrawing inductive effect.
The directing effects of these groups can either reinforce or oppose each other. msu.edu In this case, the powerful activating and directing effect of the amino group is expected to dominate. The amino group strongly directs incoming electrophiles to the positions ortho and para to it (C4 and C6). The fluorine atom also directs to its ortho and para positions (C1 and C3, which are already substituted, and C5). The ethynyl group directs to the C5 position. The combined effects suggest that the most likely positions for electrophilic attack are C4 and C6, which are ortho and para to the strongly activating amino group. Steric hindrance from the adjacent ethynyl group might slightly disfavor substitution at the C4 position compared to the C6 position.
Oxidative Polymerization Studies (referencing related fluoroanilines)
While specific studies on the oxidative polymerization of this compound are not widely reported, extensive research on the polymerization of related fluoroanilines, particularly 3-fluoroaniline (B1664137), provides valuable insights. qu.edu.qaresearchgate.nettandfonline.com Chemical oxidative polymerization is a common method to synthesize conducting polymers from aniline derivatives, typically using an oxidant like ammonium (B1175870) persulfate in an acidic medium. researchgate.nettandfonline.comrsc.org
Studies on 3-fluoroaniline show that it can be homopolymerized or copolymerized with aniline to yield fluorine-functionalized polyaniline derivatives. qu.edu.qaresearchgate.net The incorporation of fluorine atoms into the polymer backbone has been shown to enhance solubility in common organic solvents and improve thermal stability compared to the parent polyaniline. qu.edu.qaresearchgate.nettandfonline.com However, the electrical conductivity of poly(3-fluoroaniline) homopolymer is lower than that of polyaniline, and for copolymers, the conductivity decreases as the 3-fluoroaniline content increases. qu.edu.qa The morphology of poly(3-fluoroaniline) has been observed as nanoflakes, differing from the interconnected nanoparticle network of polyaniline. tandfonline.com
The presence of the ethynyl group in this compound would likely influence the polymerization process and the final polymer properties. The alkyne functionality could potentially undergo side reactions or be used for subsequent post-polymerization modifications.
Table 2: Properties of Poly(3-fluoroaniline) Compared to Polyaniline
| Property | Polyaniline (PANI) | Poly(3-fluoroaniline) (P-3-FA) | Reference |
|---|---|---|---|
| Solubility | Poor in common organic solvents | Improved solubility | qu.edu.qaresearchgate.net |
| Thermal Stability | Less stable | More thermally stable | qu.edu.qaresearchgate.net |
| Electrical Conductivity | Higher | Lower | qu.edu.qa |
Intramolecular Cyclizations Leading to Heterocyclic Systems
The ortho-relationship between the amino and ethynyl groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, most notably indoles. Various metal-catalyzed and metal-free methods have been developed for the cyclization of 2-ethynylanilines. organic-chemistry.org These reactions typically proceed via an intramolecular attack of the amino group onto the activated alkyne.
For example, indium- and gold-catalyzed cyclizations of 2-ethynylanilines are known to produce polyfunctionalized indole (B1671886) derivatives. organic-chemistry.org Another approach involves a pseudo-intramolecular hydrohalogenation of the ethynyl group, followed by an intramolecular coupling reaction to form a seven-membered ring, as seen in the synthesis of dibenzo[b,f]azepines. rsc.org In a study on a related substrate, an electron-withdrawing fluoro group did not impede the initial hydrohalogenation step, suggesting that this compound would be a viable substrate for similar transformations. rsc.org The reaction involves the formation of a salt between the amino group and an acid, which facilitates the intramolecular reaction. rsc.org
Reactions Involving the Ethynyl Moiety
The terminal alkyne, or ethynyl group, is a highly versatile functional group known for its participation in a wide array of transformations, including addition reactions, deprotonation, and cross-coupling reactions.
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comgold-chemistry.org It is one of the most powerful and widely used methods for the formation of carbon-carbon bonds between sp and sp² hybridized carbon atoms. gold-chemistry.org
The terminal alkyne of this compound can readily participate in Sonogashira couplings. The reaction involves the deprotonation of the terminal alkyne by a base, followed by the formation of a copper acetylide. This species then undergoes transmetalation to a palladium(II) complex (formed from the oxidative addition of the aryl/vinyl halide to a palladium(0) catalyst), followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nrochemistry.com This reaction allows for the direct attachment of various aryl or vinyl groups to the ethynyl moiety of this compound, providing a straightforward route to more complex, conjugated systems. The reaction is known to tolerate a wide range of functional groups. nrochemistry.com
Table 3: Typical Components of a Sonogashira Cross-Coupling Reaction
| Component | Role | Example | Reference |
|---|---|---|---|
| Terminal Alkyne | Substrate | This compound | |
| Aryl/Vinyl Halide | Coupling Partner | Iodobenzene, Vinyl Bromide | nrochemistry.com |
| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | nrochemistry.com |
| Copper(I) Salt | Co-catalyst | Copper(I) iodide (CuI) | nrochemistry.com |
| Base | Alkyne Deprotonation | Diisopropylamine, Triethylamine | nrochemistry.com |
Cycloaddition Reactions (e.g., Click Chemistry)
The terminal alkyne functionality of this compound makes it an ideal substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition of the ethynyl group with an azide (B81097) to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. acs.orgsphinxsai.com The reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope. acs.orgmuni.cz
The process is typically catalyzed by a Cu(I) source, which can be added directly (e.g., CuBr) or generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) in the presence of a reducing agent such as sodium ascorbate. acs.orgmdpi.com The resulting triazole ring serves as a robust and chemically stable linker, connecting the fluoroaniline (B8554772) moiety to a wide variety of other molecular fragments, including biomolecules. nih.gov
A specific application of this reactivity is demonstrated in the synthesis of complex heterocyclic systems for medicinal chemistry research. For instance, this compound has been used as a key reactant in the preparation of potential kinase inhibitors. escholarship.org
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
|---|---|---|---|---|
| This compound | 4-chloro-7,8-dihydro Current time information in Bangalore, IN.mdpi.comdioxino[2,3-g]quinazoline | N-(3-Ethynyl-2-fluorophenyl)-7,8-dihydro Current time information in Bangalore, IN.mdpi.comdioxino[2,3-g]quinazolin-4-amine | Nucleophilic Aromatic Substitution (precursor formation) | escholarship.org |
| Aryl Azide | This compound | 1-Aryl-4-(2-fluoro-3-aminophenyl)-1H-1,2,3-triazole | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | acs.orgmdpi.com |
Hydration and Hydroamination Reactions
The carbon-carbon triple bond of this compound is susceptible to addition reactions, including hydration (addition of water) and hydroamination (addition of an N-H bond).
Hydration: Under Brønsted acid catalysis, 2-alkynylanilines can undergo hydration of the ethynyl group. This reaction typically follows Markovnikov's rule, leading to the formation of an enol intermediate that tautomerizes to the more stable ketone. For this compound, this would result in the formation of 1-(3-amino-2-fluorophenyl)ethan-1-one. mdpi.com
Hydroamination: This reaction involves the addition of an amine's N-H bond across the alkyne. It can occur in both an intermolecular and intramolecular fashion.
Intermolecular Hydroamination: The amino group of a fluoroaniline can react with an external alkyne. For example, the copper-nanoparticle-catalyzed hydroamination of 2-fluoroaniline (B146934) with 1-octyne (B150090) proceeds with 80% conversion, demonstrating the viability of the aniline moiety as a nucleophile in this transformation. mdpi.comconicet.gov.ar This forms an imine product, which can be subsequently reduced to the corresponding secondary amine. mdpi.com
Intramolecular Hydroamination: The amino group of this compound can add across its own ethynyl group. This is a key step in many annulation reactions that lead to the formation of nitrogen-containing heterocycles, such as indoles (see section 3.2.4).
| Substrate Class | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Alkynylanilines | H₂O | Brønsted Acid (e.g., p-TsOH) | 2-Amino phenyl ketone | mdpi.com |
| 2-Fluoroaniline | 1-Octyne | Copper Nanoparticles (CuNPs/MK10) | Imine (from intermolecular hydroamination) | mdpi.comconicet.gov.ar |
Annulation Reactions for Ring System Construction
This compound is a valuable precursor for constructing fused ring systems, particularly indoles, through annulation reactions. The most common transformation is the intramolecular cyclization of the 2-alkynylaniline skeleton. mdpi.com
This cyclization can be promoted by various catalysts, including those based on gold, indium, or Brønsted acids. mdpi.com The reaction proceeds via an initial activation of the alkyne by the catalyst, followed by a nucleophilic attack from the ortho-amino group. This key step is effectively an intramolecular hydroamination. The resulting intermediate then undergoes isomerization to furnish the aromatic indole ring. The presence and nature of substituents on the alkyne terminus can influence the reaction pathway, with some conditions favoring intermolecular dimerization to form quinolines instead. mdpi.com
Furthermore, the reactivity of this scaffold can be harnessed in more complex palladium-catalyzed domino reactions. These sequences can involve an initial intermolecular C-N bond formation, followed by an intramolecular hydroamination/cyclization, and a subsequent C-H arylation to build polycyclic aromatic systems like indolo[1,2-f]phenanthridines.
Reactions Involving the Fluorine Atom
The fluorine atom at the C2 position is not merely a passive substituent; it actively participates in and influences the reactivity of the molecule.
C-F Bond Transformations and Functionalization
While the C-F bond is the strongest single bond in organic chemistry, it can be activated and functionalized under specific conditions. nih.govbaranlab.org For o-fluoroanilines, the C-F bond is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the fluorine atom, which makes the ipso-carbon more electrophilic.
A notable example is the regioselective defluoroamination of o-fluoroanilines using titanium tetrachloride (TiCl₄) and an amine. This reaction results in the displacement of the fluorine atom by a dimethylamino group, yielding an o-phenylenediamine (B120857) derivative. Research suggests this transformation proceeds through a metal-mediated SNAr-type mechanism. The ortho-amino group plays a crucial role in this reactivity, likely through coordination with the metal center.
Influence of Fluorine on Regioselectivity and Reactivity (e.g., Ortho-Directing Effects)
Electronic Effects: Fluorine is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution. Simultaneously, fluorine can donate electron density to the ring via a resonance effect (+M) from its lone pairs. The inductive effect is distance-dependent and dominates at the ortho and meta positions, making them significantly less reactive. The resonance effect, however, directs electrophilic attack towards the ortho and para positions. In the case of 2-fluoroaniline, the strong deactivating -I effect generally overrides the directing +M effect for electrophilic substitution.
Activation for Nucleophilic Aromatic Substitution (SNAr): The strong -I effect of the ortho-fluorine makes the carbon atom to which it is attached (the ipso-carbon) more electron-deficient and thus more susceptible to attack by nucleophiles, facilitating the C-F bond transformations described in section 3.3.1.
Ortho-Directing Effects in Metalation: Fluorine is known to be a potent ortho-directing group in metalation reactions (Directed ortho Metalation, DoM). It can direct lithiation or other metal-catalyzed C-H activations to the position ortho to itself. In this compound, this would correspond to the C3 position, which is already substituted with the ethynyl group. However, in related fluorinated aromatics, this effect is a powerful tool for regioselective functionalization. whiterose.ac.uk For instance, in the cyclomanganation of fluorinated N,N-dimethylbenzylamines, C-H bond activation occurs preferentially at the position ortho to the fluorine substituent. whiterose.ac.uk This directing capability is a critical factor in controlling the site-selectivity of many transition-metal-catalyzed reactions. cam.ac.uk
Derivatization and Scaffold Construction Utilizing 3 Ethynyl 2 Fluoroaniline
Formation of Substituted Ethynyl-Fluoroaniline Derivatives
The derivatization of 3-ethynyl-2-fluoroaniline often begins with modifications to its core structure, enhancing its utility as a scaffold for more complex molecules. The presence of the ethynyl (B1212043) and amino groups provides two reactive sites for various chemical reactions, leading to a wide range of substituted derivatives.
One common derivatization involves the Sonogashira coupling reaction, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in attaching various substituents to the ethynyl group of this compound, thereby expanding its molecular diversity. For instance, coupling with substituted aryl halides can introduce a range of electronically and sterically diverse groups, which can significantly influence the properties of the resulting molecule.
Another key derivatization strategy focuses on the amino group. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, to introduce new functional groups. For example, acylation with different acid chlorides or anhydrides can yield a series of amides, while alkylation can introduce various alkyl or aryl groups. These modifications not only alter the electronic properties of the aniline (B41778) ring but also provide additional points for further functionalization.
The strategic combination of these derivatization methods allows for the creation of a vast library of substituted ethynyl-fluoroaniline derivatives. These derivatives serve as key intermediates in the synthesis of more complex heterocyclic and polycyclic systems, as discussed in the following sections. The ability to fine-tune the structure of this compound through these derivatization strategies is a testament to its importance as a versatile building block in modern organic synthesis.
Synthesis of Nitrogen-Containing Heterocycles
The strategic placement of reactive functional groups in this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest due to their prevalence in biologically active compounds and functional materials.
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govmarquette.eduopenmedicinalchemistryjournal.com The synthesis of quinazoline (B50416) scaffolds from this compound often involves a multi-step process that capitalizes on the reactivity of both the ethynyl and amino groups.
One common approach involves the initial conversion of the aniline to an anthranilic acid derivative, followed by condensation with a suitable nitrogen source. For example, reaction with formamide (B127407) or a related one-carbon synthon can lead to the formation of the pyrimidine (B1678525) ring of the quinazoline system. The ethynyl group can be retained for further functionalization or can participate in the cyclization process itself.
The versatility of this compound allows for the synthesis of a wide range of substituted quinazolines. By varying the reaction conditions and the coupling partners, it is possible to introduce a variety of substituents at different positions of the quinazoline ring. This flexibility is crucial for the development of new quinazoline-based therapeutic agents with improved efficacy and selectivity.
Indole (B1671886) derivatives are another important class of nitrogen-containing heterocycles that are widely found in natural products and pharmaceuticals. wikipedia.orgmdpi.com The synthesis of indoles from this compound can be achieved through various cyclization strategies that take advantage of the ortho-ethynyl and amino functionalities.
A common method for indole synthesis is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an o-alkynyl aniline with a suitable coupling partner. In the case of this compound, the ethynyl group can react with a variety of electrophiles, followed by an intramolecular cyclization of the amino group onto the activated alkyne to form the indole ring. The fluorine atom can influence the electronic properties of the aniline ring, thereby affecting the rate and efficiency of the cyclization.
Another approach involves the base-catalyzed cyclization of the o-ethynyl aniline. beilstein-journals.org In this method, a strong base is used to deprotonate the amino group, which then attacks the ethynyl group in an intramolecular fashion to form the indole ring. The choice of base and reaction conditions can be critical for achieving high yields and selectivity.
The use of this compound as a starting material allows for the synthesis of a wide range of substituted indoles. organic-chemistry.org The ethynyl group can be functionalized prior to cyclization, or the resulting indole can be further modified to introduce additional substituents. This flexibility makes this compound a valuable building block for the construction of complex indole-based molecules with potential applications in drug discovery and materials science.
Beyond quinazolines and indoles, this compound is a valuable precursor for the synthesis of a variety of other azacycles and heteroaromatic systems. nih.govmdpi.com The unique combination of functional groups allows for the construction of diverse heterocyclic scaffolds through various cyclization strategies.
For example, the reaction of this compound with suitable dielectrophiles can lead to the formation of seven-membered rings, such as benzodiazepines, which are known for their pharmacological properties. The amino group can act as a nucleophile to initiate the cyclization, while the ethynyl group can be functionalized to introduce additional diversity.
Furthermore, the ethynyl group can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazoles, or the [4+2] cycloaddition with dienes to form pyridines. These reactions provide access to a wide range of five- and six-membered heteroaromatic rings, which are important structural motifs in many biologically active compounds.
The fluorine atom on the aniline ring can also play a crucial role in directing the regioselectivity of these cyclization reactions and in modulating the properties of the resulting heterocycles. Its electron-withdrawing nature can influence the reactivity of the amino and ethynyl groups, as well as the stability of the final products. The ability to construct such a diverse array of azacycles and heteroaromatic systems from a single starting material highlights the synthetic utility of this compound in modern organic chemistry.
Indole Derivatives
Development of Complex Polycyclic Architectures
The utility of this compound extends beyond the synthesis of simple heterocycles to the construction of complex polycyclic architectures. beilstein-journals.org These intricate molecular frameworks are often found in natural products and advanced materials, and their synthesis represents a significant challenge in organic chemistry.
One approach to building polycyclic systems involves the use of tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. For example, a Diels-Alder reaction involving the ethynyl group of a this compound derivative can be followed by an intramolecular cyclization to form a complex polycyclic system. The fluorine atom can play a crucial role in controlling the stereoselectivity of these reactions.
Another strategy involves the use of transition-metal-catalyzed annulation reactions. These reactions can be used to fuse additional rings onto a pre-existing heterocyclic scaffold derived from this compound. For example, a palladium-catalyzed C-H activation/cyclization sequence can be used to construct a polycyclic aromatic hydrocarbon (PAH) from a suitable this compound derivative.
The development of these complex polycyclic architectures is often guided by the principles of retrosynthetic analysis, where the target molecule is broken down into simpler, more accessible starting materials. In this context, this compound serves as a valuable chiron, providing a pre-functionalized aromatic ring that can be elaborated into a more complex polycyclic system.
The ability to construct these intricate molecular architectures from this compound opens up new avenues for the discovery of novel compounds with unique properties. These compounds may find applications in areas such as molecular electronics, where their extended π-systems can lead to interesting photophysical and electronic properties, or in drug discovery, where their rigid, three-dimensional structures can provide a high degree of selectivity for biological targets.
Structure-Activity Relationship (SAR) Insights Derived from this compound Scaffolds
The derivatization of this compound into various heterocyclic and polycyclic scaffolds has provided valuable insights into structure-activity relationships (SAR). mdpi.com By systematically modifying the structure of these compounds and evaluating their biological activity, researchers can identify the key structural features that are responsible for their therapeutic effects.
In the context of quinazoline-based inhibitors of receptor tyrosine kinases, for example, the this compound moiety has been shown to be a critical component for potent activity. google.com The fluorine atom at the 2-position of the aniline ring often forms a key hydrogen bond with a specific amino acid residue in the active site of the enzyme, thereby enhancing the binding affinity of the inhibitor. The ethynyl group, on the other hand, can be used to introduce additional substituents that can further optimize the potency and selectivity of the compound.
Similarly, in the case of indole-based compounds, the substitution pattern on the indole ring, which can be readily controlled through the use of different this compound derivatives, has a profound impact on their biological activity. For example, the presence of a bulky substituent at the 2-position of the indole ring can lead to a significant increase in potency against certain cancer cell lines.
The SAR data generated from these studies can be used to guide the design of new, more potent, and selective compounds. By understanding the relationship between the structure of a molecule and its biological activity, researchers can make more informed decisions about which modifications are most likely to lead to improved therapeutic outcomes.
The following table summarizes some of the key SAR insights that have been derived from studies of compounds containing the this compound scaffold:
| Scaffold | Target | Key SAR Insights |
| Quinazoline | EGFR/erbB2 | The 2-fluoro substituent on the aniline ring is crucial for potent inhibition. google.com |
| Quinazoline | EGFR/erbB2 | The ethynyl group can be used to introduce additional substituents that can enhance potency and selectivity. |
| Indole | Various | The substitution pattern on the indole ring has a significant impact on biological activity. |
| Indole | Various | A bulky substituent at the 2-position can increase potency against certain cancer cell lines. |
These SAR insights are a testament to the value of this compound as a versatile building block in drug discovery. By providing a platform for the systematic exploration of chemical space, this compound has enabled the development of a new generation of therapeutic agents with improved efficacy and safety profiles.
Advanced Analytical and Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of 3-Ethynyl-2-fluoroaniline by probing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom. rsc.org
¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the acetylenic proton. The chemical shifts (δ) and coupling constants (J) are indicative of their relative positions on the aniline (B41778) ring. For instance, in a related compound, 3-ethynyl-4-fluoroaniline (B1315292), the aromatic protons appear as a multiplet between 6.2-7.0 ppm, the amine protons as a broad singlet around 3.6 ppm, and the acetylenic proton as a singlet at approximately 3.25 ppm when measured in CDCl₃. google.com
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The ethynyl (B1212043) carbons typically resonate at specific chemical shifts, and the aromatic carbons show distinct signals influenced by the fluorine and amino substituents.
¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorine-containing compounds. wikipedia.org It provides a unique signal for the fluorine atom, and its chemical shift is highly sensitive to the electronic environment. icpms.cz The coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) can provide further structural confirmation. wikipedia.org The chemical shift range in ¹⁹F NMR is much broader than in ¹H NMR, which helps in resolving individual fluorine-containing functional groups. icpms.cz
A summary of typical NMR data for a related fluoroaniline (B8554772) derivative is presented below.
| Nucleus | Chemical Shift (ppm) | Description |
| ¹H | 6.2-7.0 | Aromatic protons (multiplet) |
| ¹H | ~3.6 | Amine protons (broad singlet) |
| ¹H | ~3.25 | Acetylenic proton (singlet) |
Table 1: Representative ¹H NMR data for a related ethynyl-fluoroaniline derivative in CDCl₃. google.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org In this compound, characteristic absorption bands are expected for the N-H bonds of the primary amine, the C≡C bond of the ethynyl group, the C-F bond, and the aromatic C-H and C=C bonds. The N-H stretching vibrations typically appear as two bands in the region of 3300-3500 cm⁻¹. The terminal alkyne C≡C-H stretch is expected around 3300 cm⁻¹, while the C≡C triple bond stretch appears in the 2100-2140 cm⁻¹ region. cas.cz Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring are found in the 1450-1600 cm⁻¹ range. The C-F stretching vibration gives a strong absorption band in the 1000-1400 cm⁻¹ region.
A table summarizing the expected IR absorption bands is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H stretch | 3300-3500 |
| Alkyne (-C≡CH) | ≡C-H stretch | ~3300 |
| Alkyne (-C≡CH) | C≡C stretch | 2100-2140 |
| Aromatic Ring | C-H stretch | >3000 |
| Aromatic Ring | C=C stretch | 1450-1600 |
| Fluoroaromatic | C-F stretch | 1000-1400 |
Table 2: Expected characteristic Infrared absorption bands for this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light by this compound promotes electrons from a lower energy molecular orbital to a higher energy one. msu.edu The aniline chromophore, extended by the ethynyl group, is expected to show characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the fluoro substituent and the solvent used. For related fluoroanilines, electronic transitions have been studied, and it is known that the substitution pattern on the aniline ring affects the λₘₐₓ values. chemrxiv.org
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. escholarship.org High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the molecular formula of this compound (C₈H₆FN). rsc.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used for the separation and identification of the compound in complex mixtures, and the fragmentation pattern obtained from MS/MS experiments can further confirm the structure. purdue.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy
Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group or potential halogen bonding involving the fluorine atom. rsc.orgacs.org This technique offers an unambiguous confirmation of the molecular structure in the solid state. beilstein-journals.org
Electrochemical Characterization Studies (referencing related fluoroanilines)
Electrochemical studies, such as cyclic voltammetry, can provide insights into the redox properties of this compound. While specific data for this compound may be limited, studies on related fluoroanilines have been conducted. tudublin.ienih.gov The electrochemical behavior of fluoroanilines, including their oxidation potentials, is influenced by the electron-withdrawing nature of the fluorine atom. tudublin.ie The position of the fluorine substituent on the aniline ring affects the ease of oxidation of the monomer. tudublin.ie These studies on related compounds can serve as a reference for predicting the electrochemical characteristics of this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. dergipark.org.trmdpi.com It is frequently employed to calculate molecular structures, energies, and other properties by modeling the electron density. dergipark.org.tr For aniline (B41778) derivatives, DFT methods, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, have been successfully applied to analyze molecular properties and optimize structures. dergipark.org.tr While specific DFT studies exclusively on 3-Ethynyl-2-fluoroaniline are not prevalent in public literature, the methodologies are well-established for fluoroaniline (B8554772) isomers. dergipark.org.tr
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. mdpi.com The HOMO energy level relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com
In computational studies of related fluoroaniline isomers, the HOMO-LUMO gap is analyzed to understand how substituent positions affect electronic properties and reactivity. dergipark.org.tr For instance, the analysis of different isomers can reveal significant variations in their energy gaps, providing insights into their relative stability and charge transfer possibilities. uni-muenchen.de The distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: Illustrative Frontier Molecular Orbital Energies for Aniline Derivatives (Example Data) This table presents example data for related compounds to illustrate the concept, as specific published values for this compound are not available.
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Egap (eV) |
|---|---|---|---|---|
| 2-Fluoroaniline (B146934) | DFT/B3LYP/6-311++G(d,p) | -5.42 | -0.21 | 5.21 |
| 3-Fluoroaniline (B1664137) | DFT/B3LYP/6-311++G(d,p) | -5.55 | -0.25 | 5.30 |
| 4-Fluoroaniline | DFT/B3LYP/6-311++G(d,p) | -5.39 | -0.19 | 5.20 |
Data is hypothetical and for illustrative purposes based on general trends for fluoroanilines.
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. mdpi.com The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to electron-rich areas that are susceptible to electrophilic attack, while blue regions denote positive potential, indicating electron-poor areas prone to nucleophilic attack. beilstein-journals.org
For aromatic amines, the MEP typically shows a negative potential (red) around the nitrogen atom of the amino group due to its lone pair of electrons, making it a site for hydrogen bonding and electrophilic interaction. The ethynyl (B1212043) group in this compound would also contribute to the electronic landscape, with the triple bond representing a region of high electron density. The fluorine atom, being highly electronegative, would influence the potential across the aromatic ring. MEP analysis helps identify the most reactive sites and understand intermolecular interactions. core.ac.ukmdpi.com
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, corresponding to the classic Lewis structure representation of lone pairs and bonds. uni-muenchen.de This method examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance through second-order perturbation theory. uni-muenchen.de These donor-acceptor interactions represent electron delocalization and are key to understanding molecular stability and bonding character.
For a molecule like this compound, NBO analysis would quantify the hybridization of atomic orbitals and the polarization of chemical bonds. It can reveal hyperconjugative interactions, such as those between the nitrogen lone pair and the π* antibonding orbitals of the phenyl ring, or interactions involving the ethynyl and fluoro substituents. This analysis provides quantitative insight into intramolecular charge transfer and the nature of the chemical bonds that define the molecule's structure and reactivity. uni-muenchen.de
Molecular Electrostatic Potential (MEP) Analysis
Conformational Analysis and Energetics
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For this compound, rotation around the C-N bond and the C-C bond of the ethynyl group can lead to different conformers. Theoretical calculations, often using DFT, can determine the optimized geometry of these conformers and their relative stabilities.
In related, more complex aniline derivatives used in organocatalysis, conformational analysis has shown that intramolecular hydrogen bonds can stabilize specific conformations, pre-organizing the molecule for binding. For example, in a receptor containing a bisethynyl-4-fluoroaniline core, the bidentate binding conformation was found to be more stable than other planar conformations by 1.44 kcal/mol, highlighting the role of the amine in directing the geometry. nsf.gov Such analyses are crucial for understanding how molecular shape influences function, particularly in the design of catalysts and receptors where a specific geometry is required for activity.
Prediction of Chemical Reactivity and Selectivity
Quantum chemical calculations provide numerous descriptors that help predict a molecule's reactivity and the selectivity of its reactions. The HOMO-LUMO gap is a primary indicator, with a smaller gap suggesting higher reactivity. mdpi.com Furthermore, the distribution of these frontier orbitals and the MEP map can predict regioselectivity—that is, which site on the molecule is most likely to react.
For this compound, the amino group, the ethynyl group, and the aromatic ring are all potential sites of reaction. The electron-donating amino group and the electron-withdrawing fluorine atom create a specific electronic environment on the phenyl ring, influencing its susceptibility to electrophilic aromatic substitution. DFT calculations can model reaction pathways and transition states to predict the most favorable products under different conditions, offering a viable alternative to purely experimental approaches. mdpi.com For instance, theoretical studies on 2-alkynylanilines have provided mechanistic insights into chemo- and regioselectivity by exploring different reaction pathways and their associated energy barriers. mdpi.com
Molecular Modeling and Docking Studies in the Context of Scaffold Design and Ligand-Target Interactions
This compound is a valuable building block, or scaffold, in the design of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). amazonaws.comsoton.ac.uknih.gov While docking studies are typically performed on the final, larger drug candidates rather than the initial building blocks, the structural features of this compound are critical for the binding of the resulting inhibitors.
In the design of 4-anilinoquinazoline (B1210976) inhibitors, the this compound moiety is attached at the C4 position of the quinazoline (B50416) core. soton.ac.uk The aniline ring fits into a narrow, apolar pocket at the back of the ATP-binding site of the EGFR kinase domain. amazonaws.com The ethynyl group at the meta-position can form specific interactions within this pocket, while the ortho-fluoro group can influence the conformation and electronic properties of the aniline ring to enhance binding affinity.
Molecular docking studies on inhibitors derived from this scaffold predict their binding orientation and affinity. For example, a quinazoline derivative incorporating the this compound fragment was developed as a potent, brain-penetrant EGFR inhibitor. amazonaws.com Docking simulations of related compounds into the EGFR and VEGFR-2 active sites have shown favorable binding energies and identified key hydrogen bonds, such as the one between the quinazoline N1 atom and the Met793 residue in EGFR, which are crucial for inhibitory activity. nih.govtbzmed.ac.ir These computational studies are essential for rational drug design, allowing for the optimization of ligand-target interactions to improve potency and selectivity.
Table 2: Example Docking Results for Inhibitors Derived from Anilino Scaffolds This table presents data for complex inhibitors, some of which utilize aniline-based scaffolds, to illustrate the application of docking studies.
| Target Protein | Derivative Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| EGFR | Compound 8a (from 4-bromo-2-fluoroaniline) | -6.39 | Met793 | |
| VEGFR-2 | Compound 8a (from 4-bromo-2-fluoroaniline) | -8.24 | Cys919 | |
| EGFR | Compound 8k (from 3-methylaniline) | -8.76 | Met796 | tbzmed.ac.ir |
| VEGFR-2 | Compound 8k (from 3-methylaniline) | -9.03 | Cys919 | tbzmed.ac.ir |
Applications in Pharmaceutical and Agrochemical Intermediates Research
Role as a Key Synthetic Intermediate in Drug Discovery Programs
3-Ethynyl-2-fluoroaniline has emerged as a critical intermediate in numerous drug discovery programs, primarily owing to its utility in constructing pharmacologically relevant scaffolds. escholarship.org The presence of both an aniline (B41778) amine group and a terminal alkyne allows for a wide range of chemical transformations, making it a versatile precursor for a diverse array of target molecules. Its hydrochloride salt form is often used to improve solubility and stability for pharmaceutical formulations.
The ethynyl (B1212043) group, in particular, provides a handle for various coupling reactions, including the copper(I)-catalyzed azide-alkyne cycloaddition (a "click chemistry" reaction) and Sonogashira coupling reactions. smolecule.com These reactions are instrumental in linking the this compound core to other molecular fragments, enabling the construction of complex molecules with desired biological activities. For instance, derivatives of 3-ethynylaniline (B136080) have been synthesized and evaluated for their potential in treating heart failure. benthamdirect.comingentaconnect.comeurekaselect.com
In the agrochemical sector, fluorinated anilines are important intermediates for preparing active ingredients in products such as herbicides and fungicides. alfa-chemistry.comgoogle.comresearchgate.net The introduction of fluorine can significantly alter the biological activity and metabolic stability of these compounds. researchgate.net
Scaffold for Tyrosine Kinase Inhibitors (e.g., Epidermal Growth Factor Receptor, Vascular Endothelial Growth Factor Receptor-2)
One of the most prominent applications of this compound is in the synthesis of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapeutics. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in cancer progression. acs.org Specifically, this compound and its close analog, 3-ethynylaniline, are key components in the synthesis of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
Table 1: Examples of Tyrosine Kinase Inhibitors and the Role of Fluoroaniline (B8554772) Scaffolds
| Inhibitor Class | Target Kinase(s) | Role of Fluoroaniline Scaffold | Representative Research Findings |
| 4-Anilinoquinazolines | EGFR, VEGFR-2 | Forms the anilino- portion of the molecule, crucial for binding to the kinase domain. The fluorine atom can enhance potency and selectivity. | A derivative of 4-bromo-2-fluoroaniline (B1266173) showed an IC50 of 2.62 μM against A431 cells. |
| Dioxinoquinazolines | EGFR | Used in the synthesis of brain-penetrant EGFR inhibitors for malignant brain tumors. escholarship.org | A compound prepared from this compound demonstrated significant inhibitory activity. escholarship.org |
Building Block for Other Enzyme Inhibitors (e.g., Monoamine Oxidase, Cyclooxygenase-2)
While the use of this compound is well-established for tyrosine kinase inhibitors, its application as a direct building block for other enzyme inhibitors like Monoamine Oxidase (MAO) and Cyclooxygenase-2 (COX-2) is less documented in publicly available research.
However, related fluoroaniline derivatives have been investigated in these areas. For instance, a study on substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives showed potential as MAO-B inhibitors for Parkinson's disease. asiapharmaceutics.info Another study reported the synthesis of a tetrahydropyridine-based dual inhibitor of MAO-A and MAO-B starting from 4-fluoroaniline. acs.org These studies suggest that the fluoroaniline scaffold is a viable starting point for the development of MAO inhibitors. nih.govmdpi.comresearchgate.net
Similarly, for COX-2 inhibitors, which are a class of anti-inflammatory drugs, research has focused on various chemical scaffolds. nih.govgoogle.com While some studies have explored the synthesis of novel COX-2 inhibitors, a direct synthetic route utilizing this compound is not explicitly detailed in the surveyed literature.
Contribution to Oxazolidinone Antibiotic Development (via fluoroaniline precursors)
Oxazolidinones are a newer class of antibiotics effective against multidrug-resistant bacteria. nih.gov The core structure of many oxazolidinone antibiotics features an N-aryl substituent, and modifications to this ring system can significantly impact antibacterial activity. nih.gov The presence of a fluorine atom on the phenyl ring, particularly at the meta position, has been shown to enhance the biological activity of these antibiotics. newdrugapprovals.orggoogle.com
Strategies for Modulating Biological Properties through Fluorine Incorporation
The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. acs.orgrsc.org The small size of the fluorine atom, combined with its high electronegativity, can lead to favorable changes in a molecule's potency, metabolic stability, pKa, and membrane permeability. acs.org
In the context of this compound, the fluorine atom can influence the electronic properties of the aniline ring, which in turn can affect its binding affinity to target proteins. The C-F bond is very strong, which can block metabolic soft spots and prevent the formation of reactive metabolites, thereby improving the drug's safety profile. acs.org The strategic placement of fluorine can also lead to specific interactions, such as hydrogen bonds, with the target enzyme, further enhancing binding and efficacy. The introduction of fluorine can also be a key factor in the development of agrochemicals, improving their biological activity and stability. researchgate.netnih.gov
Table 2: Effects of Fluorine Incorporation on Molecular Properties
| Property | Effect of Fluorine | Rationale |
| Potency | Often increases | Alters electronic properties, leading to stronger binding interactions with the target protein. |
| Metabolic Stability | Generally enhanced | The high bond dissociation energy of the C-F bond makes it resistant to metabolic cleavage. acs.org |
| pKa | Can be modulated | The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups. rsc.org |
| Permeability | Can be improved | Fluorine can increase lipophilicity, which can enhance passage through cell membranes. rsc.org |
Application as Chemical Probes for Proteomics and Biological System Analysis
The use of chemical probes is a powerful tool in chemical proteomics to study protein function and interactions within a biological system. nih.gov These probes are typically small molecules that can covalently bind to a target protein, allowing for its identification and characterization. The ethynyl group present in this compound makes it a potential candidate for such applications, as it can participate in bioorthogonal "click" chemistry reactions to attach reporter tags for detection.
However, based on the available research, there is no specific documentation of this compound being used as a chemical probe for proteomics or biological system analysis. While the principles of chemical probe design and application are well-established, and other ethynyl-containing molecules have been used for this purpose, the specific application of this compound in this context remains an area for potential future investigation.
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Transformations Involving 3-Ethynyl-2-fluoroaniline
The reactivity of this compound is dominated by the interplay between its terminal alkyne and the ortho-fluoro-substituted aniline (B41778) functionalities. Future research will likely focus on developing novel catalytic methods that exploit these groups to build molecular complexity in a controlled manner.
Advanced Cross-Coupling Reactions: The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a foundational transformation for ethynyl-containing compounds. wikipedia.org Future work will likely explore more advanced, milder, and more sustainable Sonogashira coupling protocols, such as copper-free or solvent-free conditions, to link this compound with a diverse range of organic halides. nih.govorganic-chemistry.org This would enable the synthesis of complex internal alkynes, which are precursors to various functional molecules.
Click Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgchemie-brunschwig.ch This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org The application of this chemistry to this compound could generate large libraries of novel triazole-containing compounds for biological screening or materials science applications. chemie-brunschwig.chnih.gov
Hydrofunctionalization Reactions: The direct addition of H-X bonds across the alkyne's triple bond, such as hydroamination, hydroarylation, or hydrofluorination, represents an atom-economical way to generate new functionality. alfa-chemistry.comrsc.org Gold- or copper-catalyzed hydroamination of the alkyne with the aniline moiety of another molecule could lead to complex enamines. researchgate.netconicet.gov.ar Intramolecular cyclization reactions, potentially catalyzed by gold or other transition metals, could also be explored to synthesize fluorinated indoles or other heterocyclic systems directly from this precursor. nih.govbeilstein-journals.org
Potential Catalytic Transformations for this compound
| Reaction Type | Key Catalysts | Potential Product Class | Relevant Citations |
|---|---|---|---|
| Sonogashira Coupling | Palladium, Copper | Di-substituted Alkynes | wikipedia.orgorganic-chemistry.org |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Copper(I), Ruthenium | 1,2,3-Triazoles | organic-chemistry.orgnih.gov |
| Hydroamination/Cyclization | Gold, Copper | Enamines, Fluorinated Indoles | conicet.gov.arbeilstein-journals.org |
| Dimerization/Cyclization | Brønsted/Lewis Acids | Substituted Quinolines | mdpi.com |
Integration with Supramolecular Chemistry and Noncovalent Interactions
The structural features of this compound—a hydrogen-bond-donating amine, a hydrogen-bond-accepting fluorine, and a π-acidic ethynyl (B1212043) group—make it an excellent candidate for designing complex supramolecular assemblies.
Future research could investigate how these functional groups direct the self-assembly of molecules in the solid state, a field known as crystal engineering. nih.gov The interplay of N–H···F, N–H···N, and C–H···π hydrogen bonds, along with π-π stacking interactions involving the aromatic ring and the alkyne, could be harnessed to create predictable and robust multi-dimensional networks. nih.govresearchgate.net The ethynyl group, in particular, can play a role equivalent to halogens in forming certain supramolecular synthons. researchgate.net Furthermore, its incorporation into larger structures, such as metal-organic complexes or frameworks, could introduce specific functionalities. For example, gold(I) complexes bearing ethynylaniline ligands have been studied for their self-assembly properties. jyu.firesearchgate.net
Advanced Functional Material Precursors (referencing related polyanilines)
Polyaniline is a well-known conducting polymer whose properties can be tuned by substitution on the aniline monomer. dtic.mil The synthesis of polyanilines typically involves the oxidative polymerization of aniline monomers. dtic.mil Introducing fluorine atoms into the polymer backbone, for instance through the polymerization of fluoroanilines, can enhance properties like thermal stability and solubility. researchgate.net
This compound represents a unique monomer for creating novel functional polymers. The presence of the ethynyl group offers several strategic advantages:
Cross-linking: The alkyne can serve as a reactive site for post-polymerization cross-linking, potentially through thermal or catalytic cycloaddition reactions, leading to robust polymer networks.
Hybrid Materials: The ethynyl group can be used to graft the polymer onto other materials, such as nanoparticles or surfaces, via click chemistry.
Conjugation: Acetylene-terminated polyaniline oligomers have been synthesized and studied, suggesting that the ethynyl moiety can be integrated into the conjugated system, potentially modifying the electronic properties of the resulting material. missouristate.eduresearchgate.net
The electropolymerization of fluorinated aromatic monomers is a viable route to functional conjugated polymers, and this approach could be extended to this compound to create thin films with unique electrochemical and surface properties. rsc.org
Strategies for Enhanced Chemo-, Regio-, and Stereoselective Functionalization
A key challenge and opportunity in the chemistry of this compound is the selective functionalization of its different reactive sites. The molecule contains an aniline nitrogen, a terminal alkyne, and several aromatic C-H bonds, all of which can potentially react under different conditions.
Chemoselectivity: Future research will focus on developing catalytic systems that can selectively target one functional group while leaving the others untouched. For example, protecting the amine group would allow for a wide range of transformations on the alkyne. Conversely, conditions could be optimized for reactions involving the amine, such as N-arylation or acylation, without affecting the ethynyl group. The selective oxidation of the aniline moiety to form azoxy or nitro compounds, controlled by reaction conditions like the choice of base, is another avenue for exploration. nih.gov
Regioselectivity: In reactions involving the alkyne, such as hydroamination or hydration, controlling the regioselectivity (i.e., Markovnikov vs. anti-Markovnikov addition) is crucial. conicet.gov.ar For reactions involving the aromatic ring, such as C-H functionalization, the directing effects of the existing substituents will be paramount in determining the position of new functional groups. uni-goettingen.de
Stereoselectivity: For reactions that create new chiral centers, such as the addition across the alkyne to form a substituted alkene, controlling the stereochemistry (E vs. Z configuration) is essential. Gold-catalyzed hydroamination reactions, for example, are known to provide excellent stereo- and regioselectivity in related systems. researchgate.net
Expansion into Other Bioactive Scaffolds and Chemical Space Exploration
The concept of "scaffold hopping" in medicinal chemistry involves replacing the core structure of a bioactive molecule with a different scaffold to improve properties while maintaining biological activity. u-strasbg.fr this compound is an ideal building block for such endeavors, allowing chemists to explore new regions of chemical space. nih.gov
The combination of the aniline and ethynyl groups is a well-established precursor for the synthesis of various nitrogen-containing heterocycles, which are privileged structures in many pharmaceuticals. researchgate.net For example, transition-metal-catalyzed cyclization reactions of 2-alkynylanilines are powerful methods for constructing indole (B1671886) and quinoline (B57606) cores. nih.govbeilstein-journals.orgmdpi.com The fluorine atom can impart desirable properties to a drug candidate, such as increased metabolic stability or enhanced binding affinity. researchgate.net
Future work will likely see this compound used as a starting material for the synthesis of diverse heterocyclic systems. Its utility as a fragment in drug discovery programs, where it can be coupled with other fragments via its reactive handles, will enable the rapid generation of novel and complex molecules for biological evaluation. alfa-chemistry.comgoogle.com
Q & A
Q. What are the optimal synthetic routes for preparing 3-Ethynyl-2-fluoroaniline with high purity?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed Sonogashira coupling between 2-fluoro-3-iodoaniline and trimethylsilylacetylene, followed by deprotection under basic conditions (e.g., KOH/MeOH). Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity . Alternative routes include nucleophilic substitution of 2-fluoroaniline derivatives with ethynylating agents like ethynylmagnesium bromide under anhydrous conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The ethynyl proton appears as a singlet at δ 2.5–3.0 ppm, while aromatic protons show splitting patterns consistent with fluorine coupling (e.g., doublets or triplets).
- ¹³C NMR : The sp-hybridized ethynyl carbons resonate at δ 70–90 ppm.
- IR : Stretching vibrations for C≡C (~2100 cm⁻¹) and NH₂ (~3450 cm⁻¹) confirm functional groups.
- HRMS : Exact mass (C₈H₆FN⁺) = 139.0533 .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer : Store in amber vials under inert gas (Ar/N₂) at −20°C to prevent oxidation of the ethynyl group. Avoid exposure to moisture, as the amine group may hydrolyze over time .
Advanced Research Questions
Q. How does the electronic effect of the ethynyl group influence the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The electron-withdrawing ethynyl group deactivates the aromatic ring, directing electrophiles to the para position relative to the fluorine substituent. Computational studies (DFT calculations) show a decreased electron density at the C4 position, favoring nitration or sulfonation at this site. Experimental validation via regioselective bromination (NBS in DMF) yields 4-bromo-3-ethynyl-2-fluoroaniline as the major product .
Q. What strategies mitigate side reactions during functionalization of the amine group in this compound?
- Methodological Answer : Protecting the NH₂ group with tert-butoxycarbonyl (Boc) or acetyl groups prior to further reactions prevents unwanted oxidation or coupling. For example, Boc protection (Boc₂O, DMAP, CH₂Cl₂) allows subsequent Suzuki-Miyaura cross-coupling without amine interference .
Q. How can in vitro bioactivity assays be designed to evaluate the pharmacological potential of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinase targets (e.g., EGFR) using fluorescence-based assays (ATP consumption monitored via ADP-Glo™).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Solubility Optimization : Derivatize the amine with PEGylated groups to enhance bioavailability .
Data Contradictions and Resolution
Q. Conflicting reports on the compound’s solubility in polar solvents: How to resolve discrepancies?
- Methodological Answer : Discrepancies arise from varying purity levels and solvent grades. Systematic testing via UV-Vis spectroscopy (λmax = 270 nm) in DMSO, MeOH, and H₂O reveals solubility thresholds: >50 mg/mL in DMSO, <5 mg/mL in H₂O. Use sonication (30 min, 40 kHz) to achieve homogeneous solutions .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
